molecular formula C15H12INO2 B7777899 1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide

1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide

Cat. No.: B7777899
M. Wt: 365.16 g/mol
InChI Key: DCDDSVYKOACXQV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-(pyridin-1-ium-1-ylmethyl)chromen-4-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12NO2.HI/c17-14-10-12(11-16-8-4-1-5-9-16)18-15-7-3-2-6-13(14)15;/h1-10H,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDDSVYKOACXQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC(=O)C3=CC=CC=C3O2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide is not fully understood. it is believed to interact with various molecular targets through its chromen-4-one and pyridinium moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Biological Activity

The compound 1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide is a derivative of chromene and pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and other relevant pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The compound consists of a chromene moiety linked to a pyridinium ion, which is known for its ability to interact with various biological targets. The presence of the iodide ion may enhance its solubility and bioavailability, making it a candidate for further biological evaluation.

Chemical Structure

  • Molecular Formula : C₁₄H₁₃N₁O₃I
  • Molecular Weight : 364.17 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of chromene exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of chromene derivatives against human colon cancer (HCT116) cells. The results demonstrated that certain derivatives exhibited IC50 values lower than 10 µM, indicating potent anticancer activity compared to standard treatments like doxorubicin .

CompoundIC50 (µM)Cell LineReference
Compound A4.36HCT116
Compound B8.75MCF7
Compound C6.50A549

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Chromene derivatives are noted for their activity against various bacterial strains and fungi.

Research Findings on Antimicrobial Effects

In vitro studies have shown that derivatives similar to this compound possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, a derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Membrane Integrity : Antimicrobial activity may be mediated through disruption of microbial cell membranes.

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